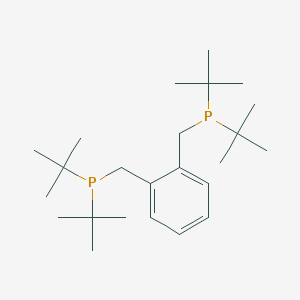

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCNPIUDAIFHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405525 | |

| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121954-50-5 | |

| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(di-tert-butylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene, a bulky bidentate phosphine ligand crucial in coordination chemistry and catalysis. The document outlines a well-established synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound, often abbreviated as dtbpmb, is a chelating ligand widely employed in the stabilization of metal complexes and as a critical component in various catalytic reactions, including cross-coupling and carbonylation reactions.[1][2] Its bulky di-tert-butylphosphino groups impart unique steric and electronic properties to the metal center, influencing the selectivity and efficiency of catalytic transformations.[3] The synthesis of this ligand is of significant interest to researchers in organometallic chemistry and drug development who utilize catalysis in the synthesis of complex molecules.

Synthetic Protocol

The most common and effective method for the synthesis of this compound involves a two-step process starting from o-xylene. The first step is the formation of a dianionic intermediate, dipotassio-o-xylene, which is then reacted with di-tert-butylchlorophosphine to yield the desired bisphosphine ligand. This method provides a good yield of the target compound.

Experimental Protocol

Step 1: Synthesis of Dipotassio-o-xylene

-

To a suspension of potassium tert-butoxide (6.6 g, 58.8 mmol) in 150 mL of 40/60 petroleum ether, add o-xylene (3.3 cm³, 27.0 mmol) via syringe.

-

Cool the mixture and add 42 cm³ of a 1.4 M solution of n-butyllithium in hexane.

-

Stir the resulting mixture overnight to allow for the completion of the reaction, which will yield an orange-red solid of dipotassio-o-xylene.

Step 2: Synthesis of this compound

-

Filter the suspension of dipotassio-o-xylene and wash the solid with additional petroleum ether.

-

Suspend the resulting dipotassio derivative in 150 cm³ of diethyl ether and cool the mixture to -78 °C.

-

Slowly add di-tert-butylchlorophosphine (10 g, 55.4 mmol) to the suspension via syringe.

-

Stir the reaction mixture for one hour at -78 °C, then allow it to slowly warm to room temperature.

-

Filter the mixture.

-

Hydrolyze the filtrate by adding 1 cm³ of degassed water and then dry the organic phase.

-

The final product can be further purified by distillation of the excess solvent under vacuum and extraction into methanol, from which it may be precipitated.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| o-Xylene | 3.3 cm³ (27.0 mmol) | |

| Potassium tert-butoxide | 6.6 g (58.8 mmol) | |

| n-Butyllithium (1.4 M in hexane) | 42 cm³ (58.8 mmol) | |

| Di-tert-butylchlorophosphine | 10 g (55.4 mmol) | |

| Product | ||

| This compound | Yield: 80% | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.15-7.05 (m, 4H, C₆H₄), 3.05 (s, 4H, CH₂), 1.15 (d, J=12 Hz, 36H, C(CH₃)₃) | |

| ¹³C{¹H} NMR (CDCl₃) | δ 138.9 (d, J=12 Hz, C-C), 129.8 (s, CH), 125.8 (s, CH), 35.2 (d, J=22 Hz, CP), 32.0 (d, J=13 Hz, C(CH₃)₃), 30.6 (d, J=14 Hz, C(CH₃)₃) | |

| ³¹P{¹H} NMR (CDCl₃) | δ 35.2 (s) |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-tbutylphosphinomethyl)Benzene [mdpi.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Magic of Alpha: The Chemistry of a Remarkable Bidentate Phosphine, 1,2-Bis(di- tert- butylphosphinomethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS: 121954-50-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand in modern synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its critical role as a ligand in various palladium-catalyzed cross-coupling reactions. Experimental protocols for key catalytic applications are provided, along with diagrams illustrating the catalytic cycles. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, catalysis, and drug development.

Introduction

This compound, also known as DTBPMB, is a sterically hindered and electron-rich bidentate phosphine ligand. Its unique structural features, particularly the bulky di-tert-butylphosphino groups positioned on a benzene backbone, make it an exceptionally effective ligand for a variety of metal-catalyzed reactions.[1] This ligand is particularly renowned for its ability to enhance the activity and selectivity of palladium catalysts in a range of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 121954-50-5 | |

| Molecular Formula | C24H44P2 | [2] |

| Molecular Weight | 394.55 g/mol | [1][3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 59-62 °C | [3] |

| Solubility | Soluble in common organic solvents. | |

| Boiling Point | 456.7±38.0 °C (Predicted) | [3] |

Spectroscopic Data

While detailed spectra are not publicly available, the following represents typical characterization data for this compound.

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ³¹P NMR | Data not available in search results. |

| Mass Spectrometry | Data not available in search results. |

Experimental Protocols

Synthesis of this compound

A general, reproducible protocol for the synthesis of this compound is outlined below. This procedure is based on common synthetic routes for similar phosphine ligands.

Workflow for the Synthesis of this compound

Materials:

-

1,2-Bis(bromomethyl)benzene

-

Di-tert-butylchlorophosphine

-

Lithium metal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

n-Butyllithium (in hexanes)

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Di-tert-butylphosphine: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether. To this suspension, slowly add di-tert-butylchlorophosphine at 0 °C. The reaction mixture is stirred at room temperature until the lithium is consumed.

-

Synthesis of this compound: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-bis(bromomethyl)benzene in anhydrous THF. Cool the solution to -78 °C. To the previously prepared di-tert-butylphosphine solution, add n-butyllithium at -78 °C to generate the corresponding phosphide. This lithium phosphide solution is then slowly transferred via cannula to the solution of 1,2-bis(bromomethyl)benzene at -78 °C.

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield this compound as a white solid.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand for various palladium-catalyzed cross-coupling reactions.[1] Below are representative protocols for some of the most common applications.

This reaction is a cornerstone of C-C bond formation in organic synthesis. The use of this compound often leads to high yields and tolerates a wide range of functional groups.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol:

-

To an oven-dried Schlenk flask are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (2.2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

A degassed solvent system (e.g., toluene/water, 4:1, 5 mL) is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The steric bulk of this compound can influence the regioselectivity of the reaction.

Catalytic Cycle of the Heck Reaction

Experimental Protocol:

-

In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1.1-5.5 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are combined.

-

The tube is sealed, evacuated, and backfilled with an inert gas.

-

A degassed solvent (e.g., DMF, NMP, or toluene, 3-5 mL) is added.

-

The reaction mixture is heated to a specified temperature (typically 80-140 °C) and stirred for the required time (monitored by GC or LC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

This reaction involves the addition of an alcohol and carbon monoxide to an unsaturated substrate, typically an alkene or alkyne, to form an ester. This compound is a ligand of choice for achieving high selectivity in these reactions.[4]

References

In-depth Technical Guide: 1,2-Bis(di-tert-butylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand in modern catalysis. The information is presented to be readily accessible for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as DTBPMB, is a white crystalline solid at room temperature.[1] It is an air-sensitive compound that plays a crucial role as a ligand in various metal-catalyzed reactions.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source |

| CAS Number | 121954-50-5 | [1][4] |

| Molecular Formula | C24H44P2 | [1][4] |

| Molecular Weight | 394.55 g/mol | [1][3] |

| Melting Point | 59-62 °C | [2][3] |

| Appearance | White crystals or solid | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ether, chloroform, and carbon tetrachloride. A nickel (II) complex of this ligand was found to be sparingly soluble in chloroform, dichloromethane, tetrachloroethane, and DMF. | |

| Purity | Typically ≥98.5% |

Experimental Protocols

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest. The mixture is agitated, and the degree of dissolution is observed at a specific temperature. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or gravimetric analysis after solvent evaporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a physical property in the same vein as melting point, 31P NMR spectroscopy is a critical technique for characterizing organophosphorus compounds like this ligand. Spectra can be acquired by dissolving the compound in a suitable deuterated solvent and analyzing it in an NMR spectrometer.

Applications in Catalysis

This compound is a highly effective bidentate phosphine ligand, particularly in palladium-catalyzed cross-coupling reactions.[5][6] Its bulky di-tert-butylphosphino groups create a specific steric and electronic environment around the metal center, which is advantageous for various catalytic transformations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The ligand is particularly noted for its application in:

-

Buchwald-Hartwig Cross-Coupling Reactions[5]

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Stille Coupling

-

Sonogashira Coupling

-

Negishi Coupling

-

Hiyama Coupling

-

Hydroesterification of alkenes[5]

-

Methoxycarbonylation of ethene[5]

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction where this compound is employed as a ligand.

References

- 1. myuchem.com [myuchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C24H44P2 | CID 4683191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 121954-50-5 [chemicalbook.com]

- 6. Magic of Alpha: The Chemistry of a Remarkable Bidentate Phosphine, 1,2-Bis(di- tert- butylphosphinomethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Bis(di-tert-butylphosphinomethyl)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1,2-Bis(di-tert-butylphosphinomethyl)benzene, a key bidentate phosphine ligand. Its primary utility is in coordination chemistry and as a ligand in various metal-catalyzed reactions.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C24H44P2 | [1][2][3][4][5] |

| Molecular Weight | 394.55 g/mol | [3][4] |

| Alternate Molecular Weight | 394.56 g/mol | [1] |

| Alternate Molecular Weight | 394.6 g/mol | [2][5] |

| CAS Number | 121954-50-5 | [1][2] |

References

Solubility Profile of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. This compound is of significant interest in catalysis and coordination chemistry, making a thorough understanding of its solubility essential for its application in various synthetic protocols. This document outlines its solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physical property that dictates its utility in solution-based chemical reactions. For organometallic chemistry and catalysis, where precise concentrations and homogeneity are often paramount, knowing the solubility of a ligand such as this compound is fundamental. The principle of "like dissolves like" is a guiding concept, suggesting that nonpolar compounds will more readily dissolve in nonpolar solvents, and vice versa. Given its structure, featuring a benzene ring and bulky, nonpolar tert-butyl groups, this compound is expected to exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative descriptions and the general behavior of similar phosphine ligands, an estimated solubility profile can be presented. It is generally described as being soluble in organic solvents like ether, chloroform, and carbon tetrachloride, while being insoluble in water.[1] A nickel (II) complex of this ligand has been reported as being sparingly soluble in chloroform, dichloromethane, tetrachloroethane, and DMF.[2]

The following table provides illustrative quantitative solubility data based on these qualitative assessments and the expected behavior of a lipophilic, solid compound. These values should be considered estimates and are intended to serve as a guideline for solvent selection in experimental design.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (g/L) at 25°C |

| Hexane | C₆H₁₄ | 0.1 | ~50 |

| Toluene | C₇H₈ | 2.4 | > 200 |

| Diethyl Ether | C₄H₁₀O | 2.8 | > 200 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 200 |

| Chloroform | CHCl₃ | 4.1 | > 200 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 200 |

| Acetone | C₃H₆O | 5.1 | ~100 |

| Acetonitrile | C₂H₃N | 5.8 | ~50 |

| Methanol | CH₃OH | 5.1 | < 10 |

| Water | H₂O | 10.2 | Insoluble |

Note: These values are estimates for illustrative purposes and should be confirmed experimentally for precise applications.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. As this compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent of choice (e.g., Toluene)

-

Internal standard (e.g., a high-boiling, non-reactive hydrocarbon)

-

Schlenk flasks

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled oil bath or heating mantle

-

0.2 µm syringe filters (PTFE, compatible with the organic solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Using a cannula or a gas-tight syringe, add a known volume of the anhydrous organic solvent to the Schlenk flask under a positive pressure of inert gas.

-

Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a 0.2 µm PTFE filter. This filtration step is critical to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed volumetric flask.

-

Reweigh the volumetric flask to determine the mass of the collected solution.

-

Dilute the solution with the same organic solvent to a known final volume.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Each standard should also contain a fixed concentration of an internal standard.

-

Analyze the calibration standards and the diluted sample solution by GC-FID or HPLC-UV.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

From the calibration curve, determine the concentration of this compound in the diluted sample solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/L or mol/L, using the determined concentration and the density of the solvent if necessary.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While precise, publicly available quantitative data is limited, the provided estimates and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this important ligand. The outlined methodology, combined with the visual workflow, ensures that solubility determination can be approached in a systematic and reproducible manner, facilitating the effective use of this compound in a wide range of chemical applications.

References

The Dual Nature of Influence: A Technical Guide to Steric and Electronic Effects of Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the role of phosphine ligands is paramount. These phosphorus-based molecules are not mere spectators; they are crucial architects that dictate the reactivity, selectivity, and efficiency of a catalytic system. Their influence stems from a delicate interplay of two fundamental properties: their size and their electronic nature. This technical guide delves into the core principles of steric and electronic effects of bulky phosphine ligands, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness their power.

The ability to fine-tune the chemical environment around a metal center is the holy grail of catalyst design. Bulky phosphine ligands offer an unparalleled toolkit to achieve this control. Their steric bulk can create a specific pocket around the metal, influencing which substrates can bind and how they approach the catalytic site, thereby dictating regioselectivity and stereoselectivity. Simultaneously, their electronic properties—their ability to donate or withdraw electron density from the metal—can modulate the metal's reactivity, impacting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

This guide will explore the quantitative measures used to characterize these effects, provide detailed experimental protocols for their determination, and visualize the logical relationships and workflows involved in their study and application.

Quantifying Steric and Electronic Effects: A Comparative Overview

To rationally design and select the optimal phosphine ligand for a specific application, it is essential to have quantitative descriptors for their steric and electronic properties. The two most widely recognized parameters are the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. More recently, the concept of percent buried volume (%Vbur) has emerged as a complementary and often more accurate descriptor of steric bulk.[3][4]

Steric Parameters

Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5][6] A larger cone angle indicates a bulkier ligand.

Percent Buried Volume (%Vbur): This parameter provides a more nuanced measure of a ligand's steric footprint within the coordination sphere of the metal. It is calculated as the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand.[4][7] Unlike the cone angle, which is a single angular value, %Vbur can account for the specific shape and orientation of the ligand.

Table 1: Steric Parameters for Common Bulky Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| PPh₃ | 145 | 31.8 |

| PCy₃ | 170 | 39.7 |

| P(t-Bu)₃ | 182 | 46.1 |

| XPhos | 256 | 47.7 |

| SPhos | 256 | 46.3 |

| RuPhos | 242 | 44.5 |

| BrettPhos | 308 | 56.1 |

| cataCXium® A | 184 | - |

Note: %Vbur values can vary depending on the metal and the specific complex geometry used for the calculation.

Electronic Parameters

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-tricarbonyl-phosphine complex, [LNi(CO)₃].[8][9] More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger π-backbonding to the CO ligands and a lower ν(CO) frequency.[8]

Table 2: Tolman Electronic Parameters (TEP) for Common Bulky Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(OPh)₃ | 2085 |

| PPh₃ | 2068.9 |

| PCy₃ | 2056.4 |

| P(t-Bu)₃ | 2056.1 |

| XPhos | 2062.7 |

| SPhos | 2061.5 |

| RuPhos | 2060.8 |

| BrettPhos | 2057.2 |

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Objective: To experimentally measure the TEP of a phosphine ligand by IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile.

-

The phosphine ligand of interest.

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane or hexane).

-

Schlenk line and glassware.

-

Infrared (IR) spectrometer.

-

Gas-tight syringe.

Procedure:

-

Preparation of the [LNi(CO)₃] complex:

-

Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, dissolve a known amount of the phosphine ligand in the anhydrous solvent in a Schlenk flask.

-

Carefully add one equivalent of Ni(CO)₄ to the solution via a gas-tight syringe. This step must be performed in a well-ventilated fume hood due to the high toxicity of Ni(CO)₄.

-

The reaction is typically rapid and proceeds at room temperature. The formation of the complex can be monitored by the evolution of carbon monoxide.

-

-

IR Spectroscopy:

-

Transfer the resulting solution of the [LNi(CO)₃] complex to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell).

-

Record the IR spectrum of the solution.

-

Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This is typically the most intense band in the carbonyl region of the spectrum.

-

-

Data Analysis:

-

The measured ν(CO) value in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the phosphine ligand.

-

Synthesis of a Buchwald-Type Ligand (e.g., XPhos)

Objective: To provide a general, illustrative procedure for the synthesis of a bulky biaryl phosphine ligand.

Materials:

-

2-Bromo-2',4',6'-triisopropylbiphenyl

-

n-Butyllithium (n-BuLi) or magnesium turnings

-

Dicyclohexylphosphine chloride ((Cy)₂PCl)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Lithiation or Grignard Formation:

-

Under an inert atmosphere, dissolve 2-bromo-2',4',6'-triisopropylbiphenyl in anhydrous THF in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of n-BuLi in hexanes to perform a lithium-halogen exchange. Alternatively, react the aryl bromide with magnesium turnings to form the Grignard reagent.

-

-

Phosphinylation:

-

To the resulting aryllithium or Grignard reagent at low temperature, slowly add a solution of dicyclohexylphosphine chloride in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure XPhos ligand.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for characterizing phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus provides information about its electronic environment. ¹H and ¹³C NMR are also used to confirm the overall structure of the ligand.[10][11]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of phosphine ligands and their metal complexes. This data is crucial for accurately determining bond lengths, bond angles, and for calculating steric parameters like the percent buried volume.[2]

-

Cyclic Voltammetry (CV): This electrochemical technique can be used to probe the electronic properties of phosphine ligands by measuring the oxidation potential of their metal complexes. More electron-donating ligands make the metal center easier to oxidize, resulting in a lower oxidation potential.[1][12]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of bulky phosphine ligands.

Caption: Interplay of Steric and Electronic Effects in Catalysis.

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Caption: High-Throughput Ligand Screening Workflow.

The Impact on Catalysis and Drug Development

The judicious selection of bulky phosphine ligands is a cornerstone of modern organic synthesis and has profound implications for drug development. In pharmaceutical manufacturing, the efficiency and selectivity of catalytic reactions directly impact the cost, sustainability, and overall feasibility of a synthetic route.

Cross-Coupling Reactions: Bulky, electron-rich phosphine ligands, such as the Buchwald and cataCXium® families, have revolutionized palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[7][13][14] These ligands promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting oxidative addition step, enabling the use of less reactive and more readily available aryl chlorides as substrates.[13] The steric bulk of these ligands also facilitates the final reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.[2]

Asymmetric Catalysis: Chiral bulky phosphine ligands are instrumental in asymmetric catalysis, where the creation of a specific enantiomer of a chiral molecule is crucial for its biological activity. The well-defined steric environment created by these ligands around the metal center can effectively control the stereochemical outcome of a reaction, leading to high enantiomeric excesses.

Drug Discovery and Development: The ability to efficiently construct complex molecular architectures is essential in drug discovery. Bulky phosphine ligand-mediated catalysis provides access to a vast chemical space of potential drug candidates. Furthermore, the optimization of catalytic steps in the synthesis of an active pharmaceutical ingredient (API) using these ligands can significantly reduce the number of synthetic steps, minimize waste, and lower manufacturing costs.[13]

Conclusion

The steric and electronic effects of bulky phosphine ligands are powerful and tunable forces that drive the performance of transition metal catalysts. A thorough understanding of how to quantify and modulate these effects is indispensable for researchers and scientists in both academic and industrial settings. By leveraging the principles outlined in this guide, and by employing the quantitative data and experimental protocols provided, the rational design of highly efficient and selective catalytic systems for a wide range of applications, from fine chemical synthesis to the development of life-saving pharmaceuticals, becomes an achievable goal. The continued exploration and development of novel bulky phosphine ligands will undoubtedly continue to push the boundaries of what is possible in modern chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. par.nsf.gov [par.nsf.gov]

- 6. nbinno.com [nbinno.com]

- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 11. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06155G [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

The Coordination Chemistry of Bidentate Phosphine Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of bidentate phosphine ligands in coordination chemistry, catalysis, and drug development.

Bidentate phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their ability to chelate to a metal center, forming a stable ring structure, imparts unique steric and electronic properties to the resulting metal complex. This fine-tuning of the catalyst's environment is critical in directing the outcome of a wide range of chemical transformations, from cross-coupling reactions to asymmetric hydrogenation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of bidentate phosphine coordination chemistry, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Introduction to Bidentate Phosphine Ligands

Bidentate phosphines are organophosphorus compounds containing two phosphine groups linked by a backbone. This backbone can be a simple alkyl chain, a rigid aromatic system, or a more complex chiral scaffold. The nature of this backbone dictates the geometry of the resulting metal complex, most notably the P-M-P "bite angle," which is a critical parameter in determining catalytic activity and selectivity.

The general structure of a bidentate phosphine ligand coordinating to a metal center (M) is depicted below. The key parameters that define the ligand's influence are its steric bulk, often quantified by the cone angle (θ), and its electron-donating ability, measured by the Tolman electronic parameter (TEP).

Figure 1: General coordination of a bidentate phosphine ligand to a metal center.

Synthesis of Common Bidentate Phosphine Ligands

The synthesis of bidentate phosphine ligands typically involves the reaction of a dihaloalkane or a related electrophile with a metal phosphide, most commonly lithium diphenylphosphide (LiPPh₂). The following diagram illustrates the general synthetic workflow.

Figure 2: General workflow for the synthesis of bidentate phosphine ligands.

Key Properties and Their Influence on Coordination Chemistry

The utility of bidentate phosphine ligands in catalysis stems from the ability to systematically tune their steric and electronic properties.

3.1. Steric Effects: The Bite Angle and Cone Angle

The natural bite angle (βn) is the preferred P-M-P angle determined by the geometry of the ligand's backbone.[1] It is a crucial parameter as it can enforce a specific coordination geometry on the metal center, which in turn influences the accessibility of substrates and the stability of reaction intermediates.[2] The cone angle (θ) , originally conceptualized by Tolman, provides a measure of the steric bulk of the phosphine ligand.[3][4]

3.2. Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[5] It is determined experimentally by measuring the C-O stretching frequency of a nickel carbonyl complex, [Ni(CO)₃L].[5] More electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower C-O stretching frequency.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of common bidentate phosphine ligands.

Table 1: Natural Bite Angles (βn) and Cone Angles (θ) of Common Bidentate Phosphine Ligands

| Ligand | Abbreviation | Natural Bite Angle (βn) [°] | Cone Angle (θ) [°] |

| 1,2-Bis(diphenylphosphino)methane | dppm | 72 | 121 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 85 | 125 |

| 1,3-Bis(diphenylphosphino)propane | dppp | 91 | 125 |

| 1,4-Bis(diphenylphosphino)butane | dppb | 98 | 127 |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 99 | 130 |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | 93 | 154 |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | 111 | 143 |

| Bis(2-(diphenylphosphino)phenyl)ether | DPEphos | 102 | 138 |

Data compiled from various sources, including references[1][3][4][7][8].

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphines

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2056.4 |

| PEt₃ | 2061.7 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| P(OMe)₃ | 2079.7 |

| PF₃ | 2110.7 |

Note: TEP values are typically determined for monodentate phosphines. For bidentate ligands, related methods are used to estimate their electron-donating ability. Data from Tolman's original work and subsequent studies.[2][5][9]

Table 3: Selected Crystallographic Data for Metal-Diphosphine Complexes

| Complex | Metal | Ligand | P-M-P Angle (°) | M-P Bond Length (Å) |

| [PdCl₂(dppe)] | Pd | dppe | 85.8 | 2.229, 2.232 |

| [NiCl₂(dppe)] | Ni | dppe | 86.3 | 2.178, 2.182 |

| [Rh(dppe)₂]⁺ | Rh | dppe | 82.4 | 2.308, 2.311 |

| [PdCl₂(dppp)] | Pd | dppp | 91.5 | 2.245, 2.247 |

| [Rh(dppp)₂]⁺ | Rh | dppp | 98.1 | 2.307, 2.311 |

| [PdCl₂(dppf)] | Pd | dppf | 99.2 | 2.257, 2.261 |

| [Pd(Xantphos)Cl₂] | Pd | Xantphos | 104.6 | 2.274, 2.279 |

Data compiled from crystallographic databases and literature sources.[10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and characterization of bidentate phosphine ligands and their metal complexes. The following protocols provide step-by-step guidance for key experiments.

5.1. Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This procedure outlines the synthesis of dppe via the reaction of sodium diphenylphosphide with 1,2-dichloroethane.

Figure 3: Experimental workflow for the synthesis of dppe.

5.2. Synthesis of [NiCl₂(dppe)]

This protocol describes the synthesis of a common nickel(II) complex of dppe.[9][22]

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O (1 mmol) in methanol (10 mL).

-

Ligand Addition: In a separate flask, dissolve dppe (1 mmol) in dichloromethane (10 mL).

-

Reaction: Slowly add the dppe solution to the stirred nickel chloride solution at room temperature. A red precipitate will form.

-

Stirring: Stir the reaction mixture for 1-2 hours at room temperature.

-

Isolation: Reduce the solvent volume under vacuum.

-

Crystallization: Recrystallize the crude product from a dichloromethane/hexane mixture to obtain red crystals of [NiCl₂(dppe)].[22]

5.3. Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an indispensable tool for characterizing phosphine ligands and their metal complexes.

-

Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount of the phosphine-containing compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.

-

Referencing: An external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Coordination to a metal center typically results in a significant downfield shift of the ³¹P signal.

-

Coupling Constants: If other NMR-active nuclei with spin I = 1/2 are present (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling to the phosphorus nucleus can be observed, providing valuable structural information.

5.4. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

-

Crystal Growth: Grow single crystals of the complex, suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). For air-sensitive compounds, crystallization must be performed under an inert atmosphere.[3]

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head, often under a stream of cold nitrogen gas to prevent decomposition.

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be determined.

Applications in Catalysis and Drug Development

The tunability of bidentate phosphine ligands has led to their widespread use in a variety of catalytic applications, including:

-

Cross-Coupling Reactions: Ligands such as dppf and Xantphos are highly effective in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

-

Hydroformylation: The bite angle of diphosphine ligands is a key determinant of regioselectivity in rhodium-catalyzed hydroformylation.[3]

-

Asymmetric Hydrogenation: Chiral bidentate phosphines, such as BINAP, are essential for the enantioselective hydrogenation of prochiral substrates, a critical transformation in the synthesis of pharmaceuticals.

In drug development, metal complexes with bidentate phosphine ligands are being explored for their potential as therapeutic agents, particularly as anticancer drugs. The ligand can influence the stability, solubility, and reactivity of the metal complex, which are all important factors for its biological activity.

Conclusion

Bidentate phosphine ligands are a versatile and powerful class of molecules in coordination chemistry. The ability to systematically modify their steric and electronic properties allows for the rational design of metal complexes with tailored reactivity. This guide has provided a foundational understanding of their synthesis, characterization, and key properties, equipping researchers with the knowledge to effectively utilize these important ligands in their own work. The provided data and experimental protocols serve as a practical starting point for further exploration in the exciting and ever-evolving field of bidentate phosphine chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [PDF] Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 10. Syntheses, Reactivities, Characterization, and Crystal Structures of Dipalladium Complexes Containing the 1,3-pyrimidinyl Ligand: Structures of [Pd(PPh3)(Br)]2(μ,η2-C4H3N2)2, [Pd(Br)]2(μ,η2-Hdppa)2, and [{Pd(PPh3)(CH3CN)}2(μ,η2-C4H3N2)2][BF4]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a rhodium(iii) dinitrogen complex using a calix[4]arene-based diphosphine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03375B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-Bis(di-tert-butylphosphinomethyl)benzene in Modern Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) has emerged as a highly effective and versatile ligand in the field of homogeneous catalysis. Its unique structural features, characterized by bulky di-tert-butylphosphino groups held in a specific spatial arrangement by an o-xylene backbone, impart exceptional properties to transition metal catalysts, particularly palladium complexes. This technical guide provides a comprehensive overview of the mechanism of action of DTBPMB in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows. The strategic application of DTBPMB has led to significant advancements in various chemical transformations, including alkoxycarbonylation and a range of cross-coupling reactions, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles: The Unique Attributes of DTBPMB

This compound is a bidentate phosphine ligand renowned for its steric bulk and electron-rich nature.[1] These characteristics are central to its efficacy in catalysis. The two phosphorus atoms chelate to a metal center, forming a stable complex that enhances catalytic activity and selectivity.[1] The bulky tert-butyl groups create a sterically hindered environment around the metal, which can promote crucial steps in the catalytic cycle, such as reductive elimination, and can also influence the regioselectivity of reactions.[2]

The electron-donating nature of the phosphine groups increases the electron density on the metal center, which can facilitate the oxidative addition step in many cross-coupling reactions.[2] The combination of these steric and electronic properties makes DTBPMB a superior ligand in a variety of palladium-catalyzed transformations.[3][4]

Mechanism of Action in Key Catalytic Reactions

The versatility of DTBPMB is demonstrated in its successful application in a range of important catalytic reactions. The following sections delve into the mechanistic details of its action in these transformations.

Alkoxycarbonylation: The "Alpha" Process

DTBPMB, in combination with palladium, is a cornerstone of the commercial "Alpha" process for the production of methyl methacrylate.[3][5] This process involves the highly efficient and selective methoxycarbonylation of ethylene to methyl propionate. The catalyst system exhibits remarkable turnover numbers (TON) and turnover frequencies (TOF), highlighting its industrial significance.[4]

The proposed catalytic cycle for the methoxycarbonylation of ethylene is depicted below. The DTBPMB ligand plays a crucial role in stabilizing the palladium intermediates and promoting the key steps of the reaction.

Figure 1: Proposed catalytic cycle for the methoxycarbonylation of ethylene catalyzed by a Pd-DTBPMB complex.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The use of bulky phosphine ligands like DTBPMB has been shown to be beneficial in these reactions, particularly for challenging substrates.[6] The steric bulk of DTBPMB can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle.[7]

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling, illustrating the key steps where the DTBPMB ligand influences the reaction.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is another fundamental carbon-carbon bond-forming reaction that benefits from the use of bulky phosphine ligands. While specific quantitative data for DTBPMB in the Heck reaction is less commonly reported, the principles of its action are similar to other cross-coupling reactions. The ligand's steric and electronic properties can influence the rates of oxidative addition and reductive elimination, as well as the regioselectivity of the olefin insertion.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, particularly with less reactive aryl chlorides.[9] The DTBPMB ligand can promote the challenging reductive elimination step that forms the C-N bond.[10]

Quantitative Data

The performance of a catalyst is critically evaluated through quantitative metrics such as Turnover Number (TON) and Turnover Frequency (TOF). The Pd/DTBPMB system has demonstrated exceptional performance, particularly in alkoxycarbonylation.

| Reaction | Substrate | Product | TON | TOF (h⁻¹) | Reference |

| Methoxycarbonylation | Ethylene | Methyl Propionate | >100,000 | >12,000 | [4] |

| Methoxycarbonylation | Ethylene | Methyl Propionate | >2,390,000 | >100,000 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of catalytic systems. The following are representative procedures for key reactions utilizing the Pd/DTBPMB catalyst.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Workflow:

Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Method:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (DTBPMB, 1.1-2.2 mol%), the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Reaction Execution: Anhydrous solvent (e.g., toluene, dioxane) is added to the flask. The mixture is thoroughly degassed by bubbling with argon for 15-20 minutes. The reaction vessel is then sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (4-24 hours).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of aryl halides.

Detailed Method:

-

Catalyst System Assembly: To a dry Schlenk tube under an inert atmosphere is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (DTBPMB, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Addition of Reactants: The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene).

-

Reaction and Analysis: The tube is sealed and the mixture is heated with stirring at a specified temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or GC.

-

Product Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Conclusion

This compound has proven to be a ligand of exceptional utility in palladium-catalyzed reactions. Its unique combination of steric bulk and electron-donating properties allows for high catalytic activity and selectivity in a variety of important chemical transformations. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to effectively harness the capabilities of this remarkable ligand in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The continued exploration of DTBPMB and related bulky phosphine ligands is expected to lead to further innovations in the field of catalysis.

References

- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Catalytic Profile of 1,2-Bis(di-tert-butylphosphinomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and catalytic applications of the bidentate phosphine ligand, 1,2-Bis(di-tert-butylphosphinomethyl)benzene. While specific, publicly available raw spectroscopic data for this compound is limited, this document compiles expected spectral characteristics and detailed experimental protocols for its analysis. Furthermore, it visualizes a key catalytic cycle in which this ligand plays a crucial role.

Spectroscopic Data

Obtaining a complete, verified set of NMR and IR data for the free this compound ligand from publicly accessible sources is challenging. Therefore, this guide presents the expected spectral features based on the analysis of similar organophosphorus compounds and provides data for a closely related isomer, 1,3-Bis(di-tert-butylphosphinomethyl)benzene, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the CH₂P groups, and the protons of the tert-butyl groups.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet | |

| Methylene (CH₂) | 3.0 - 3.5 | Doublet or Multiplet | ²J(P,H) ≈ 2-5 |

| tert-Butyl (C(CH₃)₃) | 1.0 - 1.5 | Doublet or Virtual Triplet | ³J(P,H) ≈ 10-15 |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbons, and the carbons of the tert-butyl groups. The phosphorus-carbon couplings will be observable.

| Carbons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (ipso-C) | 135 - 145 | Doublet or Multiplet | |

| Aromatic (other) | 125 - 135 | Singlet or Multiplet | |

| Methylene (CH₂) | 30 - 40 | Doublet or Triplet | ¹J(P,C) ≈ 15-25 |

| tert-Butyl (quaternary C) | 30 - 35 | Doublet or Triplet | ²J(P,C) ≈ 15-20 |

| tert-Butyl (CH₃) | 28 - 32 | Doublet or Triplet | ³J(P,C) ≈ 5-10 |

Expected ³¹P NMR Spectral Data:

The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For this compound, a single resonance is expected in the proton-decoupled spectrum, indicating the equivalence of the two phosphorus atoms.

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | +20 to +40 |

Note: The chemical shifts and coupling constants are approximate and can be influenced by the solvent and the presence of any impurities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-H bend (aliphatic) | 1470 - 1365 | Medium to Strong |

| P-C stretch | 800 - 600 | Medium |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6 mL.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

³¹P NMR Acquisition:

-

Spectrometer: 162 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 64-128.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -50 to +100 ppm.

-

Referencing: 85% H₃PO₄ as an external standard (0 ppm).

Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

-

Spectrometer: A standard Fourier Transform Infrared spectrometer.

-

Accessory: A single-reflection diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Catalytic Application and Workflow

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination using a palladium catalyst with a phosphine ligand like this compound.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1,2-Bis(di-tert-butylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center. 1,2-Bis(di-tert-butylphosphinomethyl)benzene is a highly effective bidentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties.[2] These features are instrumental in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby facilitating the coupling of a wide range of substrates, including historically challenging aryl chlorides.[3][4]

While extensively recognized for its exceptional performance in palladium-catalyzed alkoxycarbonylation reactions, this compound is also a potent ligand for various cross-coupling reactions, including the Suzuki-Miyaura coupling.[2] This document provides detailed application notes and a general protocol for employing this ligand in Suzuki-Miyaura coupling reactions.

Advantages of this compound in Suzuki-Miyaura Coupling

The unique structural and electronic properties of this compound contribute to its efficacy in Suzuki-Miyaura coupling:

-

High Catalytic Activity: The electron-rich nature of the phosphine groups enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.

-

Coupling of Challenging Substrates: The steric hindrance provided by the tert-butyl groups facilitates the reductive elimination step and allows for the efficient coupling of sterically demanding substrates and less reactive aryl chlorides.[3][4]

-

Low Catalyst Loadings: The high activity of the palladium complex formed with this ligand often allows for lower catalyst loadings, which is economically and environmentally advantageous.

-

Thermal Stability: The bidentate chelation to the palladium center generally imparts greater thermal stability to the catalytic complex.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as the ligand. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or vial with a screw cap)

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd) and this compound (0.012 mmol, 1.2 mol%).

-

Add the anhydrous solvent (3-5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

-

-

Reaction Assembly:

-

To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Seal the reaction vessel and place it in a preheated oil bath or heating block.

-

-

Reaction Conditions:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides

| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | >95 |

| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 2-(m-Tolyl)pyridine | 92 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 100 | 18 | 95 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 100 | 18 | 91 |

| 3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 80 | 12 | 98 |

| 4 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 110 | 24 | 85 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Magic of Alpha: The Chemistry of a Remarkable Bidentate Phosphine, 1,2-Bis(di- tert- butylphosphinomethyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,2-Bis(di-tert-butylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-Bis(di-tert-butylphosphinomethyl)benzene as a supporting ligand in various palladium-catalyzed cross-coupling reactions. This bulky and electron-rich phosphine ligand has demonstrated significant utility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and materials science research.

Introduction to this compound in Cross-Coupling

This compound, often referred to as (dtbpmb), is a bidentate phosphine ligand known for its steric bulk and strong electron-donating properties. These characteristics make it an effective ligand for stabilizing palladium catalysts and promoting key steps in the catalytic cycle of various cross-coupling reactions. The ligand's structure facilitates the formation of stable, yet highly reactive, palladium complexes that can activate a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials. This ligand is suitable for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1]

Core Applications and Advantages

The palladium/1,2-Bis(di-tert-butylphosphinomethyl)benzene catalytic system offers several advantages:

-

High Catalytic Activity: The electron-rich nature of the ligand enhances the rate of oxidative addition, a crucial step in the catalytic cycle.

-

Broad Substrate Scope: Effective for the coupling of various aryl halides (including chlorides), triflates, and tosylates with a wide range of coupling partners.

-

Thermal Stability: The resulting palladium complexes often exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.

-

Versatility: Applicable to a range of important cross-coupling reactions, making it a valuable tool in the synthetic chemist's toolbox.

General Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involves a series of key steps. The Pd(0) active catalyst undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (R'-M) in Suzuki and Sonogashira couplings, or coordination and deprotonation of an amine in the Buchwald-Hartwig amination. The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The use of this compound can be particularly advantageous for the coupling of challenging substrates such as aryl chlorides.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 18 | 92 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | 2.5 | CsF | Dioxane | 80 | 12 | 95 |

| 3 | 4-Chloroanisole | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Furanylboronic acid | Pd₂(dba)₃ (1) | 2.5 | Na₂CO₃ | DMF | 90 | 16 | 90 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

-

4-Chlorotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-